2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine

Hydrogen bonding Drug-likeness Permeability

2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine (CAS 343269-87-4) is a bicyclic heterocycle belonging to the pyrrolo[3,4-c]pyridine isomer family, featuring a pyrrole ring fused to a partially saturated pyridine ring with a methyl substituent at the 2-position. The 4,5-dihydro saturation pattern distinguishes it from both the fully aromatic 2-methyl-2H-pyrrolo[3,4-c]pyridine and the fully saturated octahydro analog.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12869918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCN1C=C2CNC=CC2=C1
InChIInChI=1S/C8H10N2/c1-10-5-7-2-3-9-4-8(7)6-10/h2-3,5-6,9H,4H2,1H3
InChIKeyZRXCWHWFOSYHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine (CAS 343269-87-4) is a bicyclic heterocycle belonging to the pyrrolo[3,4-c]pyridine isomer family, featuring a pyrrole ring fused to a partially saturated pyridine ring with a methyl substituent at the 2-position. The 4,5-dihydro saturation pattern distinguishes it from both the fully aromatic 2-methyl-2H-pyrrolo[3,4-c]pyridine and the fully saturated octahydro analog [1]. Its computed physicochemical parameters—molecular weight 134.18 g/mol, logP 0.71, boiling point 295.0±29.0 °C, and one hydrogen bond donor (the NH of the partially saturated pyridine ring)—position it at an intermediate polarity and volatility between the aromatic and fully saturated congeners, with direct implications for purification strategy, formulation compatibility, and synthetic utility .

Why 2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Isomers or Saturation Variants


Pyrrolo[3,4-c]pyridine derivatives with different saturation states or N-substituents are not interchangeable building blocks because the position and degree of saturation govern hydrogen-bond donor/acceptor capacity, lipophilicity, and the regiospecific reactivity of the scaffold [1]. The 4,5-dihydro-2-methyl substitution pattern uniquely provides one N–H hydrogen bond donor (absent in the fully aromatic 2-methyl-2H-pyrrolo[3,4-c]pyridine) while retaining the pyrrole ring aromaticity that is lost in the octahydro analog, enabling selective functionalization at the benzylic 4-position and at the pyridine nitrogen—reactivity handles that are absent or differently positioned in the 2,3-dihydro regioisomer (CAS 38070-62-1) where saturation resides in the pyrrole ring . Quantitative differences in logP (0.71 vs. 0.8 for aromatic, 0.42 for octahydro) and boiling point (295°C vs. 186.9°C for octahydro) translate into distinct purification behavior and solvent compatibility profiles that make direct substitution technically invalid .

Quantitative Differentiation Evidence for 2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine Relative to Closest Analogs


Hydrogen Bond Donor Count: 1 (vs. 0 for Fully Aromatic 2-Methyl-2H-pyrrolo[3,4-c]pyridine)

2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine possesses one hydrogen bond donor (the pyrrolidine-type NH at position 5 of the partially saturated pyridine ring). In contrast, the fully aromatic analog 2-methyl-2H-pyrrolo[3,4-c]pyridine has zero hydrogen bond donors because the pyridine nitrogen is in an sp² hybridization state with no N–H bond [1]. This single HBD difference directly alters the compound's capacity to engage in directed hydrogen bonding with solvents, stationary phases, or biological targets, and modifies its Lipinski rule-of-five compliance profile relative to the aromatic congener.

Hydrogen bonding Drug-likeness Permeability Solubility

LogP (XLogP3) 0.71 Provides Intermediate Lipophilicity Between Aromatic (0.8) and Fully Saturated (0.42) Congeners

The computed partition coefficient (XLogP3) of 2-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine is 0.71, which is 0.09 log units lower than the fully aromatic 2-methyl-2H-pyrrolo[3,4-c]pyridine (XLogP3 = 0.8) [1] but 0.29 log units higher than the fully saturated 2-methyl-octahydro-pyrrolo[3,4-c]pyridine (LogP ≈ 0.42) [2]. This intermediate lipophilicity reflects the partial saturation that reduces aromatic surface area while retaining a hydrophobic methyl substituent. The ~0.3 log unit difference from the octahydro analog corresponds to an approximately 2-fold difference in octanol-water partition coefficient, which is practically significant for liquid-liquid extraction recovery and reversed-phase HPLC retention time.

Lipophilicity LogP ADME prediction Solvent extraction

Boiling Point 295.0±29.0 °C Enables Distillation-Based Purification Inaccessible to the Octahydro Analog (186.9 °C)

2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine exhibits a predicted boiling point of 295.0±29.0 °C at 760 mmHg, substantially higher than the fully saturated 2-methyl-octahydro-pyrrolo[3,4-c]pyridine (186.9±8.0 °C) . The ~108 °C elevation in boiling point is attributable to the presence of the aromatic pyrrole ring and the consequent increase in molecular polarizability and intermolecular π-stacking interactions. Conversely, its boiling point is lower than many fully aromatic heterocyclic analogs due to the reduced aromatic surface area, positioning it in a thermal range suitable for short-path distillation without decomposition.

Purification Distillation Thermal stability Process chemistry

Regiochemistry of Saturation at the 4,5-Positions Enables Nucleophilic Functionalization at the Benzylic Carbon Distinct from 2,3-Dihydro Regioisomer

The 4,5-dihydro saturation in 2-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine is located on the pyridine ring, creating a benzylic methylene group at position 4 that is activated toward electrophilic and radical functionalization. In the regioisomeric 2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine (CAS 38070-62-1), the saturation resides on the pyrrole ring, eliminating this benzylic reactivity handle . The 4,5-dihydro isomer thus uniquely permits selective C–C and C–heteroatom bond formation at the 4-position while preserving the pyrrole ring's aromaticity for subsequent electrophilic substitution chemistry. This orthogonal reactivity is the basis for its selection as a key intermediate in multi-step syntheses of substituted pyrrolo[3,4-c]pyridines, as demonstrated in pyridyne-mediated cyclization strategies [1].

Regioselectivity C–H functionalization Synthetic intermediate Scaffold diversification

Pyrrolo[3,4-c]pyridine Scaffold Is Associated with Multi-Target Biological Activity (Analgesic, Antitumor, Antiviral) – Class-Level Evidence Supporting Procurement for Drug Discovery

The pyrrolo[3,4-c]pyridine scaffold has been validated across multiple therapeutic programs. A comprehensive 2021 review documents that derivatives of this scaffold exhibit analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities [1]. Specifically, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have been identified as potent NAMPT inhibitors (IC50 = 11 nM for compound 18; PC-3 antiproliferative IC50 = 36 nM) with in vivo efficacy in mouse xenograft models [2]. A distinct series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives showed potent HPK1 inhibition (2025 publication) [3]. While the specific 2-methyl-4,5-dihydro substitution pattern has not been directly tested in these assays, the scaffold's established pharmacophoric relevance makes the 4,5-dihydro building block a strategically important intermediate for generating novel analogs with differentiated saturation and substitution patterns.

Drug discovery Analgesic Antitumor HPK1 inhibition

Flash Point 132.2±24.3 °C Confirms Class IIIB Combustible Liquid Classification – Differentiating Safety and Shipping Profile from Low-Flash Analogs

The predicted flash point of 2-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine is 132.2±24.3 °C, placing it well above the 93 °C threshold defining a Class IIIB combustible liquid under NFPA and OSHA hazard classification . In contrast, the fully saturated 2-methyl-octahydro-pyrrolo[3,4-c]pyridine exhibits a flash point of 67.2±9.4 °C, which categorizes it as a Class II combustible liquid (flash point ≥ 37.8 °C but < 60 °C) or Class IIIA (≥ 60 °C but < 93 °C), subject to more restrictive storage and transport requirements . The ~65 °C higher flash point of the target compound translates into reduced fire hazard during handling, potentially lower insurance premiums for bulk storage, and fewer restrictions on air freight under IATA dangerous goods regulations.

Safety Shipping classification Flash point Regulatory compliance

Procurement-Relevant Application Scenarios for 2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine


Scaffold Diversification in Kinase Inhibitor Lead Optimization (HPK1, NAMPT Programs)

The 4,5-dihydro-2-methyl-pyrrolo[3,4-c]pyridine building block enables access to a saturation state of the pyrrolo[3,4-c]pyridine scaffold that is underexplored relative to the 2,3-dihydro and fully aromatic variants employed in published HPK1 and NAMPT inhibitor programs [1][2]. The benzylic CH₂ at position 4 provides a vector for introducing substituents that modulate the dihedral angle between the bicyclic core and appended recognition elements, a strategy for fine-tuning kinase selectivity. The intermediate logP (0.71) supports oral bioavailability optimization without introducing the metabolic liability of fully saturated (octahydro) analogs.

Synthesis of Regiospecifically Functionalized Pyrrolo[3,4-c]pyridine Derivatives via Benzylic C–H Activation

The unique 4,5-dihydro substitution pattern places a benzylic (allylic) methylene at position 4 that is absent in the 2,3-dihydro regioisomer [1]. This enables C–H functionalization strategies—including halogenation, oxidation to the ketone, or cross-coupling—that are not possible with the 2,3-dihydro isomer. Research groups pursuing late-stage diversification of the pyrrolo[3,4-c]pyridine core should procure this specific regioisomer to access this reactivity handle. The pyridyne-mediated synthetic route to this scaffold has been established in the primary literature [2].

Physicochemical Property Screening for CNS Drug Discovery Programs

With a logP of 0.71, one hydrogen bond donor, a topological polar surface area consistent with moderate CNS permeability, and a molecular weight of 134.18 g/mol, this building block generates derivatives with physicochemical properties within the desired range for CNS drug candidates [1]. The scaffold's documented association with analgesic and sedative activities further supports its use in CNS-targeted medicinal chemistry [2]. The intermediate saturation state may reduce P-glycoprotein efflux susceptibility compared to fully aromatic analogs while avoiding the excessive conformational flexibility of octahydro derivatives.

Safer Laboratory-Scale Procurement and Storage for Academic Medicinal Chemistry Groups

The predicted flash point of 132.2±24.3 °C classifies this compound as a Class IIIB combustible liquid, which is exempt from many of the storage quantity limits and fire code requirements that apply to the octahydro analog (flash point 67.2±9.4 °C, Class II/IIIA) [1][2]. Academic laboratories with limited flammable-liquid storage cabinets may find the target compound more practical to procure and store in multi-gram quantities. The boiling point of 295 °C also indicates low volatility under ambient conditions, reducing inhalation exposure risk during weighing and reaction setup.

Quote Request

Request a Quote for 2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.